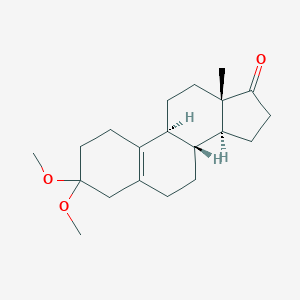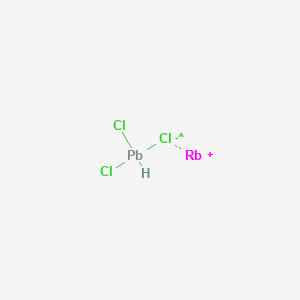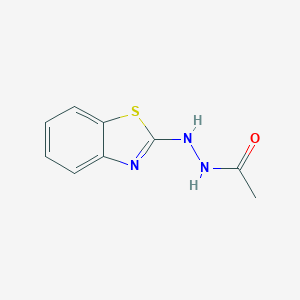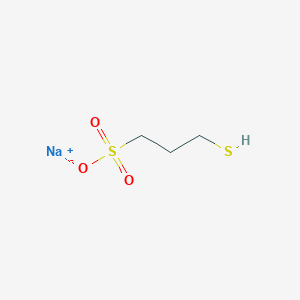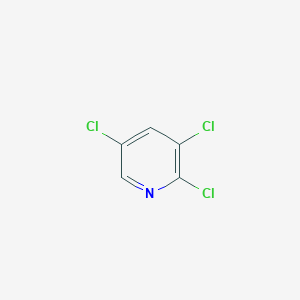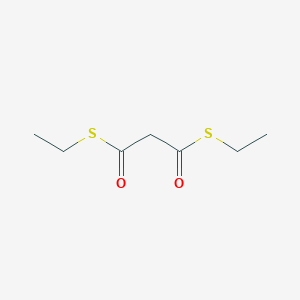
1-S,3-S-diethyl propanebis(thioate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-S,3-S-diethyl propanebis(thioate), also known as diethioate, is a chemical compound that has been widely used in scientific research applications due to its unique properties. This compound is a member of the organophosphate family, which is known for its ability to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. The inhibition of this enzyme can lead to a buildup of acetylcholine, which can result in overstimulation of the nervous system.
作用機序
The mechanism of action of 1-S,3-S-diethyl propanebis(thioate) involves the inhibition of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. The inhibition of this enzyme can lead to a buildup of acetylcholine, which can result in overstimulation of the nervous system. This can cause symptoms such as muscle twitching, convulsions, and respiratory failure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-S,3-S-diethyl propanebis(thioate) are related to its ability to inhibit acetylcholinesterase. This can lead to a buildup of acetylcholine, which can result in overstimulation of the nervous system. This can cause symptoms such as muscle twitching, convulsions, and respiratory failure. In addition, exposure to this compound can cause long-term effects, such as cognitive impairment and neurological disorders.
実験室実験の利点と制限
One advantage of using 1-S,3-S-diethyl propanebis(thioate) in lab experiments is its ability to inhibit acetylcholinesterase, which can be useful in studying the effects of acetylcholine on the nervous system. However, this compound is also highly toxic and can pose a risk to researchers if not handled properly. In addition, the use of this compound in lab experiments is heavily regulated due to its potential for harm.
将来の方向性
For research on 1-S,3-S-diethyl propanebis(thioate) include the development of safer alternatives to this compound for use in scientific research applications. In addition, research is needed to better understand the long-term effects of exposure to this compound on human health. Finally, further research is needed to develop effective treatments for exposure to this compound, particularly in cases of accidental or intentional poisoning.
合成法
1-S,3-S-diethyl propanebis(thioate) can be synthesized through the reaction of diethyl sulfate and sodium ethylmercaptide. The reaction proceeds in the presence of a catalyst, such as sodium hydroxide, and results in the formation of 1-S,3-S-diethyl propanebis(thioate) as a colorless liquid with a boiling point of 114-116°C. The yield of this reaction can be improved by using a higher concentration of sodium ethylmercaptide and a lower temperature.
科学的研究の応用
1-S,3-S-diethyl propanebis(thioate) has been widely used in scientific research applications due to its ability to inhibit acetylcholinesterase. This compound has been used in the development of pesticides, such as malathion and parathion, which are used to control pests in agriculture. It has also been used in the development of nerve agents, such as sarin and VX, which are used as chemical weapons.
特性
CAS番号 |
16501-24-9 |
|---|---|
製品名 |
1-S,3-S-diethyl propanebis(thioate) |
分子式 |
C7H12O2S2 |
分子量 |
192.3 g/mol |
IUPAC名 |
1-S,3-S-diethyl propanebis(thioate) |
InChI |
InChI=1S/C7H12O2S2/c1-3-10-6(8)5-7(9)11-4-2/h3-5H2,1-2H3 |
InChIキー |
PSAKROSBYQCVPS-UHFFFAOYSA-N |
SMILES |
CCSC(=O)CC(=O)SCC |
正規SMILES |
CCSC(=O)CC(=O)SCC |
同義語 |
S,S'-Diethyldithiomalonate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




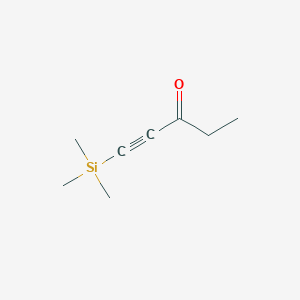
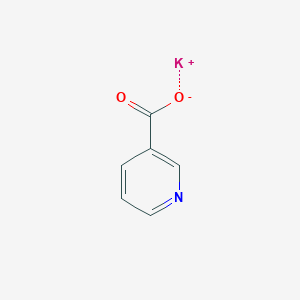
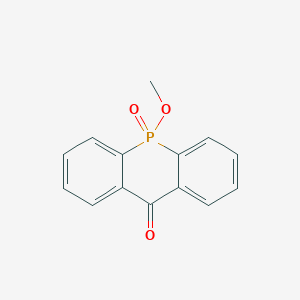

![Propanedioic acid, [(1,3-benzodioxol-5-ylamino)methylene]-, diethyl ester](/img/structure/B95888.png)
